molecular formula C9H6BrFN2 B14079363 7-Bromo-5-fluoroquinolin-2-amine

7-Bromo-5-fluoroquinolin-2-amine

Cat. No.: B14079363
M. Wt: 241.06 g/mol
InChI Key: IAUSMNBETJAHIX-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms attached to the quinoline ring, which imparts unique chemical and physical properties. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroquinolin-2-amine typically involves the introduction of bromine and fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable quinoline derivative is treated with bromine and fluorine sources under controlled conditions. For example, starting with 5-fluoroquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoroquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinolines, while cross-coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to antibacterial effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-fluoroquinolin-2-amine is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This dual substitution enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

7-bromo-5-fluoroquinolin-2-amine

InChI

InChI=1S/C9H6BrFN2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13)

InChI Key

IAUSMNBETJAHIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)Br)F)N

Origin of Product

United States

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